molecular formula C5H11NO5 B14172310 L-Arabinose, oxime CAS No. 5978-85-8

L-Arabinose, oxime

Cat. No.: B14172310
CAS No.: 5978-85-8
M. Wt: 165.14 g/mol
InChI Key: OKDOWAAKOUUJPX-BHQIHCQQSA-N
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Description

L-Arabinose, oxime is a derivative of L-arabinose, a naturally occurring pentose sugar found in various plant materials The oxime functional group is characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arabinose, oxime can be synthesized through the reaction of L-arabinose with hydroxylamine in anhydrous ethanol. The process involves the neutralization of hydroxylamine hydrochloride with sodium ethoxide, followed by the addition of the free hydroxylamine to a solution of L-arabinose. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods

This enzyme can be immobilized using methods like alginate beads treated with glutaraldehyde, providing a stable and economical method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Arabinose, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

L-Arabinose, oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-arabinose, oxime involves its interaction with specific enzymes and metabolic pathways. In microorganisms, L-arabinose isomerase catalyzes the isomerization of L-arabinose to L-ribulose, which is further metabolized through the pentose phosphate pathway. The oxime group can also interact with various molecular targets, influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • D-Arabinose, oxime
  • L-Ribose, oxime
  • D-Xylose, oxime

Uniqueness

L-Arabinose, oxime is unique due to its specific structural configuration and the presence of the oxime functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and applications in research and industry make it a valuable subject of study.

Properties

CAS No.

5978-85-8

Molecular Formula

C5H11NO5

Molecular Weight

165.14 g/mol

IUPAC Name

(5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol

InChI

InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1-

InChI Key

OKDOWAAKOUUJPX-BHQIHCQQSA-N

Isomeric SMILES

C(C(C(C(/C=N\O)O)O)O)O

Canonical SMILES

C(C(C(C(C=NO)O)O)O)O

Origin of Product

United States

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